REACTION_CXSMILES
|
[F:1][C:2]([F:18])([F:17])[C:3]([F:16])([C:12]([F:15])([F:14])[F:13])[C:4](=[O:11])[C:5]([F:10])([F:9])[CH:6]([F:8])[F:7].[F-].FC(F)(F)C(F)=C(F)F>>[CH:6]([C:5]([C:4]([C:3]([C:2]([F:1])([F:17])[F:18])([C:12]([F:13])([F:14])[F:15])[F:16])=[O:11])([F:10])[F:9])([F:8])[F:7].[F:1][C:2]([F:17])([F:18])[C:3]([F:16])([C:12]([F:13])([F:14])[F:15])[C:4](=[O:11])[C:5]([F:9])([F:10])[CH:6]([F:7])[F:8] |f:3.4|
|
Name
|
ketone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(C(C(C(F)F)(F)F)=O)(C(F)(F)F)F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[F-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=C(F)F)F)(F)F
|
Name
|
fluorinated ketone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C(F)(F)C(F)(F)C(=O)C(F)(C(F)(F)F)C(F)(F)F.FC(C(C(C(C(F)F)(F)F)=O)(C(F)(F)F)F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |